

A Comparative Study on the Stability of 2-Acetylnicotinic Acid and Its Esters

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Compound of Interest

Compound Name: 2-Acetylnicotinic acid

Cat. No.: B1336604

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of **2-Acetylnicotinic acid** and its corresponding esters. Understanding the stability profile of these compounds is crucial for their handling, formulation development, and prediction of their shelf-life in various applications, including as intermediates in pharmaceutical synthesis.^[1] This document summarizes available data and provides generalized experimental protocols for stability assessment.

Physicochemical Properties

A fundamental understanding of the physicochemical properties is essential before delving into stability. The following table outlines key properties for **2-Acetylnicotinic acid** and its ethyl ester as a representative example.

Property	2-Acetylnicotinic Acid	Ethyl 2-acetylnicotinate
CAS Number	89942-59-6	4763-58-0[2]
Molecular Formula	C ₈ H ₇ NO ₃	C ₁₀ H ₁₁ NO ₃ [2]
Molecular Weight	165.15 g/mol	193.20 g/mol [2]
Appearance	Solid	Not specified
Melting Point	Approx. 100-102°C	Not specified
Solubility	Soluble in water and organic solvents	Not specified

Comparative Stability Profile

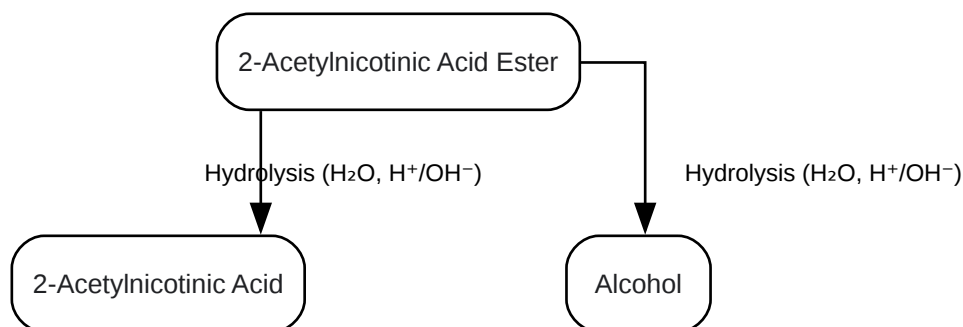
The stability of **2-Acetylnicotinic acid** and its esters is influenced by environmental factors such as pH, temperature, and light. Forced degradation studies are instrumental in elucidating the degradation pathways and the intrinsic stability of these molecules.[3][4]

Stress Condition	2-Acetylnicotinic Acid	2-Acetylnicotinic Acid Esters (e.g., Ethyl Ester)	Rationale/Degradation Products
Acidic Hydrolysis	Generally stable	Susceptible to hydrolysis	Esters can undergo acid-catalyzed hydrolysis to yield 2-Acetylnicotinic acid and the corresponding alcohol.
Basic Hydrolysis	Stable	Highly susceptible to hydrolysis	Base-catalyzed hydrolysis (saponification) of esters is typically rapid and irreversible, forming the salt of 2-Acetylnicotinic acid and the alcohol.
Neutral Hydrolysis	Stable	Susceptible to hydrolysis	Hydrolysis can occur in neutral aqueous solutions, though generally at a slower rate than under acidic or basic conditions.
Oxidative Stress	Potential for oxidation	Potential for oxidation	The pyridine ring and acetyl group may be susceptible to oxidation, though specific degradation products are not well-documented.
Thermal Stress	Stable up to its melting point. Thermal degradation of nicotinic acid follows	Expected to be less stable than the parent acid.	The ester linkage may be susceptible to thermolysis. For nicotinic acid, thermal degradation occurs at

	first-order kinetics.[5] [6]		temperatures above 90°C.[5][6]
Photolytic Stress	Potential for photodegradation.	Potential for photodegradation.	Compounds with aromatic rings like pyridine can undergo photodegradation upon exposure to UV light.[7]

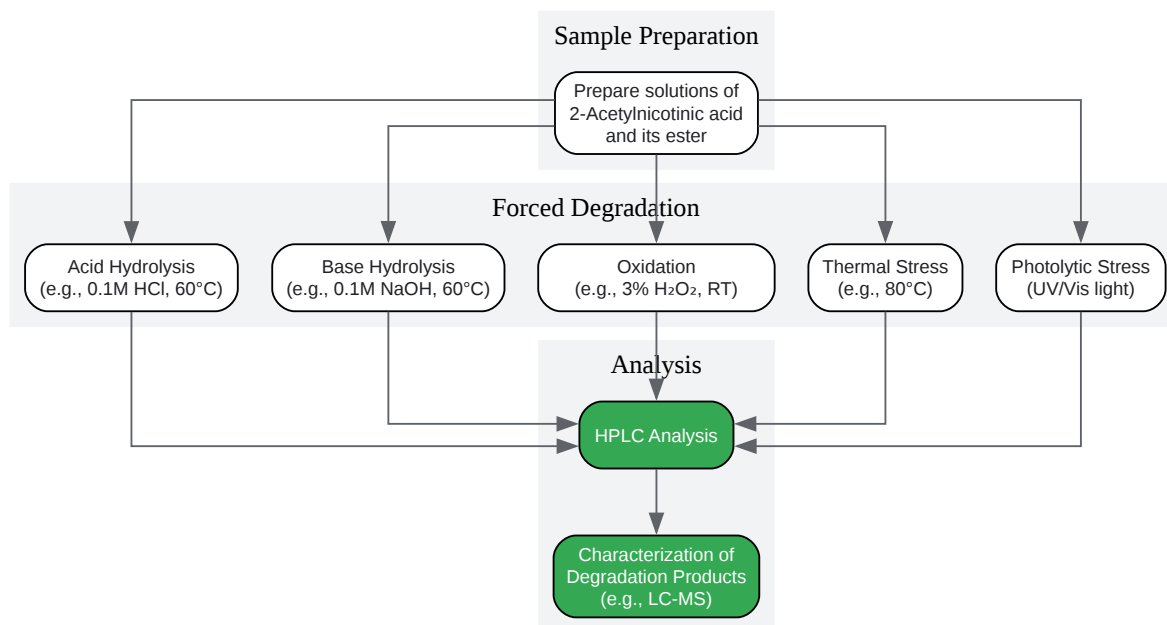
Degradation Pathways and Experimental Workflows

The following diagrams illustrate the expected degradation pathway for esters of **2-Acetylnicotinic acid** and a typical workflow for conducting forced degradation studies.



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Caption: Hydrolytic degradation of a **2-Acetylnicotinic acid** ester.



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Caption: Experimental workflow for forced degradation studies.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, which should be adapted based on the specific properties of the ester being investigated.

Hydrolytic Stability

- Acid Hydrolysis:
 - Prepare a stock solution of the test compound (**2-Acetylnicotinic acid** or its ester) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

- For the acid degradation study, transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M hydrochloric acid.
- Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
- At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
- Analyze the samples by a stability-indicating HPLC method.
- Base Hydrolysis:
 - Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent.
 - Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before dilution and analysis.
- Neutral Hydrolysis:
 - Follow the same procedure, but use purified water as the stress agent.

Oxidative Stability

- Prepare a stock solution of the test compound as described for hydrolytic stability.
- Transfer a known volume of the stock solution into a flask and add an equal volume of 3% hydrogen peroxide.
- Keep the solution at room temperature for a specified period, taking samples at regular intervals.
- Dilute the samples with the mobile phase and analyze by HPLC.

Thermal Stability

- Place a known quantity of the solid compound in a thermostatically controlled oven at a temperature below its melting point (e.g., 80°C).

- Expose the sample for a defined period (e.g., 24, 48, 72 hours).
- At each time point, withdraw a sample, dissolve it in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

Photostability

- Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
- A control sample should be protected from light by wrapping the container in aluminum foil.
- At the end of the exposure period, analyze the samples by HPLC.

Analytical Method

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), is required to separate the parent compound from its degradation products. The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Disclaimer: The stability information for the esters of **2-Acetylnicotinic acid** is largely inferred from general chemical principles of ester stability due to the limited availability of direct comparative experimental data in the public domain. The provided experimental protocols are generalized and should be optimized for the specific compound under investigation.

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